1-ethyl-4-isothiocyanato-1H-pyrazole
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Overview
Description
1-ethyl-4-isothiocyanato-1H-pyrazole is a chemical compound with the molecular formula C₆H₇N₃S. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-isothiocyanato-1H-pyrazole typically involves the reaction of 1-ethyl-1H-pyrazole-4-amine with thiophosgene. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the isothiocyanate group. The reaction can be represented as follows:
1-ethyl-1H-pyrazole-4-amine+thiophosgene→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-isothiocyanato-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Cycloaddition Reactions: Reagents such as dienes and alkynes are used, often in the presence of a catalyst like a Lewis acid.
Major Products Formed
Thiourea Derivatives: Formed by the reaction with amines.
Carbamate Derivatives: Formed by the reaction with alcohols.
Thiocarbamate Derivatives: Formed by the reaction with thiols.
Heterocyclic Compounds: Formed through cycloaddition reactions.
Scientific Research Applications
1-ethyl-4-isothiocyanato-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its reactive isothiocyanate group.
Chemical Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms, owing to its ability to form covalent bonds with nucleophilic residues in proteins.
Mechanism of Action
The mechanism of action of 1-ethyl-4-isothiocyanato-1H-pyrazole involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups of lysine residues in proteins. This covalent modification can alter the function of the target protein, leading to various biological effects. The compound can also participate in cycloaddition reactions, forming stable heterocyclic structures that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole-4-amine: The precursor to 1-ethyl-4-isothiocyanato-1H-pyrazole, which lacks the reactive isothiocyanate group.
4-isothiocyanato-1H-pyrazole: Similar structure but without the ethyl group at the 1-position.
1-phenyl-4-isothiocyanato-1H-pyrazole: Contains a phenyl group instead of an ethyl group, which can influence its reactivity and biological activity.
Uniqueness
This compound is unique due to the presence of both the ethyl group and the isothiocyanate group. The ethyl group can influence the compound’s solubility and steric properties, while the isothiocyanate group provides a reactive site for covalent modification of biological molecules. This combination of features makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-ethyl-4-isothiocyanatopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-2-9-4-6(3-8-9)7-5-10/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCHISUUNOOCKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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